molecular formula C7H12N2OS B12347369 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride

Cat. No.: B12347369
M. Wt: 172.25 g/mol
InChI Key: YZRJQSFOIRBGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol

InChI

InChI=1S/C7H12N2OS/c1-6-4-9-7(11-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3

InChI Key

YZRJQSFOIRBGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CNCCO

Origin of Product

United States

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